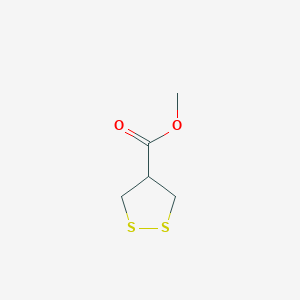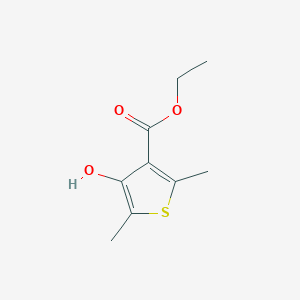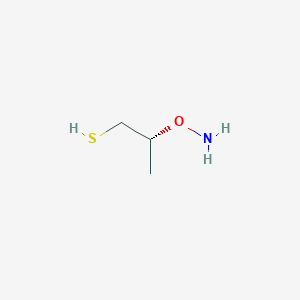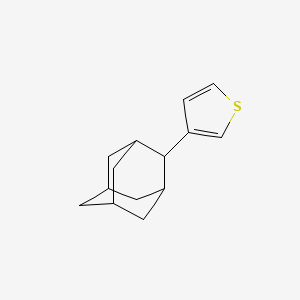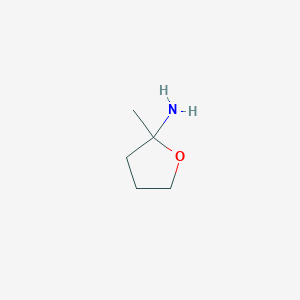
2-Methyltetrahydrofuran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetrahydrofuran-2-amine is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and an amine group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydrofuran-2-amine typically involves the catalytic hydrogenation of furfural, which is derived from biomass sources such as corncobs or bagasse. The hydrogenation process converts furfural to 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amine group at the second position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to ensure efficient conversion of furfural to the desired product. The use of renewable biomass sources makes this process environmentally friendly and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetrahydrofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of amine derivatives .
Applications De Recherche Scientifique
2-Methyltetrahydrofuran-2-amine has several scientific research applications:
Biology: The compound’s amine group makes it a potential candidate for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-Methyltetrahydrofuran-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound in different environments. These interactions are crucial for its role in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A common solvent in organic chemistry, but less stable in the presence of strong bases compared to 2-Methyltetrahydrofuran-2-amine.
2-Methyltetrahydrofuran (2-MeTHF): Similar in structure but lacks the amine group, making it less versatile in certain chemical reactions.
Uniqueness
This compound stands out due to its unique combination of a tetrahydrofuran ring, a methyl group, and an amine group. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in synthesis, catalysis, and materials science.
Propriétés
Numéro CAS |
292054-36-5 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
2-methyloxolan-2-amine |
InChI |
InChI=1S/C5H11NO/c1-5(6)3-2-4-7-5/h2-4,6H2,1H3 |
Clé InChI |
JZJSOBCRHDVGMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


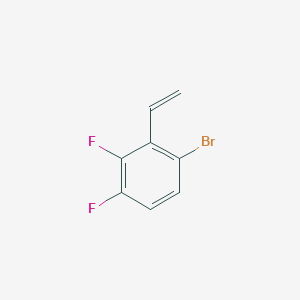
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
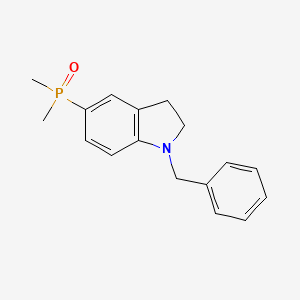

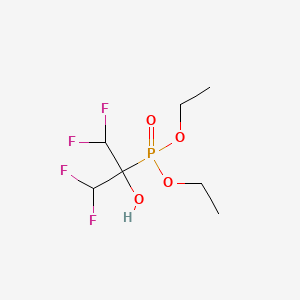
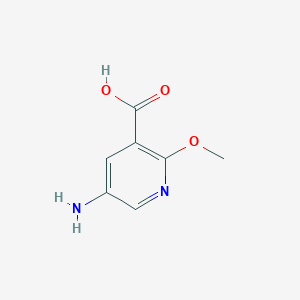
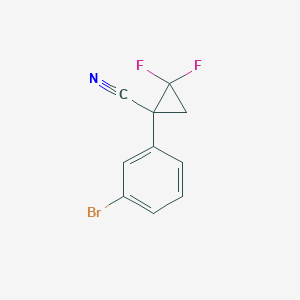
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
